1-(2-Ethyl-6-methylphenyl)ethanone
Description
The compound 1-(2-Ethyl-6-methylphenyl)ethanone is an aromatic ketone with a phenyl ring substituted with ethyl and methyl groups at the 2- and 6-positions, respectively, and a ketone group at the 1-position. These derivatives often serve as intermediates in organic synthesis, pharmaceuticals, and materials science due to their reactive ketone group and tunable substituent effects.
Properties
CAS No. |
154735-88-3 |
|---|---|
Molecular Formula |
C11H14O |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
1-(2-ethyl-6-methylphenyl)ethanone |
InChI |
InChI=1S/C11H14O/c1-4-10-7-5-6-8(2)11(10)9(3)12/h5-7H,4H2,1-3H3 |
InChI Key |
ATOJZOMGBNOSNW-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC(=C1C(=O)C)C |
Canonical SMILES |
CCC1=CC=CC(=C1C(=O)C)C |
Synonyms |
Ethanone, 1-(2-ethyl-6-methylphenyl)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of 1-(2-Ethyl-6-methylphenyl)ethanone with analogous phenyl ethanones, focusing on molecular properties, spectroscopic behavior, and applications.
Table 1: Structural and Molecular Properties
Key Observations :
- Substituent Effects: The ethyl and methyl groups in this compound likely enhance steric hindrance and lipophilicity compared to simpler analogs like 1-(2-methylphenyl)ethanone.
- Spectroscopic Signatures : FTIR and GC-MS data for similar compounds (e.g., JWH-250, JWH-302) highlight distinct carbonyl (C=O) stretching frequencies (~1680–1720 cm⁻¹) and fragmentation patterns in mass spectra.
- Synthetic Utility: Derivatives like 1-(2-chlorophenyl)ethanone are precursors for pharmaceuticals, while hydroxy-substituted variants (e.g., 1-(2-hydroxyphenyl)ethanone) exhibit antioxidant and antimicrobial activities.
Key Observations :
- Pharmaceutical Relevance: Chloro- and hydroxy-substituted ethanones show promise in drug development, with metal complexes of azo-linked ethanones exhibiting enhanced antifungal activity.
- Natural Sources : Hydroxy-methoxy derivatives are isolated from plants like Euphorbia sieboldiana, suggesting ecological roles in plant defense.
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